

An In-depth Technical Guide to the Synthesis of SR14150

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway and methodologies for **SR14150**, a selective nociceptin/orphanin FQ (NOP) receptor agonist. The information presented herein is compiled from established chemical synthesis principles and analogous reactions reported in the scientific literature, offering a robust framework for the preparation of this and structurally related compounds.

Introduction

SR14150, with the chemical name 1-(1-cyclooctylpiperidin-4-yl)indolin-2-one, is a valuable pharmacological tool for studying the NOP receptor system. Its synthesis involves a convergent strategy, primarily focusing on the preparation of a key intermediate, 1-(piperidin-4-yl)indolin-2-one, followed by the introduction of the characteristic cyclooctyl moiety. This guide details the likely synthetic route, providing experimental protocols and relevant data for each critical step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of **SR14150** (I) suggests a disconnection at the piperidine nitrogen-cyclooctyl bond. This leads back to the key intermediate 1-(piperidin-4-yl)indolin-2-one (II) and a cyclooctyl source, such as cyclooctanone (III). Intermediate (II) can be further disconnected at the indolinone nitrogen-piperidine nitrogen bond, leading to a protected 4-aminopiperidine derivative and a suitable indolinone precursor. A more direct and reported



approach involves the reaction of a protected 4-piperidone with an appropriate aniline derivative, followed by deprotection.

Synthesis Pathway

The synthesis of **SR14150** can be accomplished through a two-stage process:

Stage 1: Synthesis of the Key Intermediate, 1-(Piperidin-4-yl)indolin-2-one

This stage focuses on the construction of the core indolinone-piperidine scaffold. A plausible and literature-supported method involves the reductive amination of N-benzyl-4-piperidone with 2-nitrophenylacetic acid, followed by reduction of the nitro group and subsequent cyclization to form the indolinone ring, and finally debenzylation to yield the free piperidine. A more direct, albeit potentially lower-yielding approach, involves the direct reaction of 4-amino-1-benzylpiperidine with a suitable 2-halophenylacetic acid derivative followed by intramolecular cyclization and deprotection. For the purpose of this guide, we will focus on a reductive amination approach to form the N-aryl piperidine bond followed by cyclization.

Stage 2: N-Alkylation of the Piperidine Ring

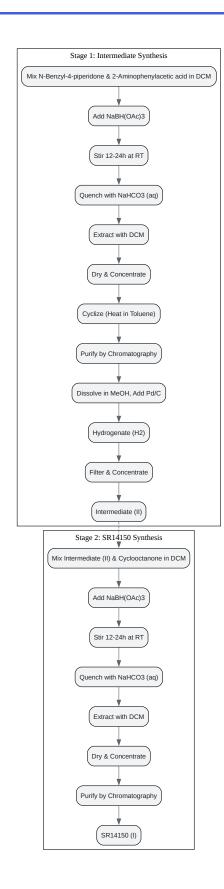
The final step in the synthesis is the introduction of the cyclooctyl group onto the piperidine nitrogen of the intermediate. This is most effectively achieved through reductive amination with cyclooctanone.

Detailed Synthesis Diagram









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